molecular formula C16H16FNO3 B1344514 3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid CAS No. 913837-60-2

3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid

Cat. No.: B1344514
CAS No.: 913837-60-2
M. Wt: 289.3 g/mol
InChI Key: MWGNHLBNJGHFLI-UHFFFAOYSA-N
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Description

This compound is also known as Flufenacet . It is a selective herbicide, often used in conjunction with other herbicides, to control grasses and some broad-leaved weeds . It is moderately soluble in water, not highly volatile but may be persistent in soil and water/sediment systems .


Molecular Structure Analysis

The molecular formula of this compound is C16H16FNO3 . It contains a pyrrole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid has been referenced in several studies focusing on its synthesis and chemical properties. Zhang Dan-shen (2009) synthesized a related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, outlining the chemical reactions and yield of the process. The synthesized compound's structure was confirmed through various spectroscopic methods (Zhang Dan-shen, 2009).

Antitumor Activities

  • A study by Xiong Jing (2011) synthesized derivatives of a similar compound and examined their in vitro antitumor activities, discovering selective anti-tumor properties. The research suggests that specific configurations of the molecule may contribute to its antitumor activities (Xiong Jing, 2011).

Reactivity and Derivative Synthesis

  • The reactivity of related compounds has been explored, leading to the synthesis of new derivatives with potential applications. Ali et al. (2016) investigated the reactivity of a related compound, leading to the synthesis of new pyrazoles, pyrimidines, and azolopyrimidine derivatives. Multicomponent condensation reactions were used, and the structure of the compounds was fully confirmed by various spectroscopic methods (K. A. Ali, E. Ragab, Heba S. Abdelghafar, A. Farag, 2016).

Crystal Structures and Molecular Interactions

  • The crystal structures of related pyrazole compounds have been elucidated to understand their molecular interactions and bonding. Wan-Sin Loh et al. (2013) prepared four pyrazole compounds and characterized their structures through X-ray single crystal structure determination, revealing the dihedral angles formed between the pyrazole and fluoro-substituted rings (Wan-Sin Loh, C. Quah, T. S. Chia, H. Fun, M. Sapnakumari, B. Narayana, B. Sarojini, 2013).

Safety and Hazards

Flufenacet is moderately toxic to humans via the oral route and is considered to be a skin sensitiser . It is either moderately or highly toxic to most fauna and flora .

Properties

IUPAC Name

3-[3-acetyl-5-(4-fluorophenyl)-2-methylpyrrol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-10-14(11(2)19)9-15(18(10)8-7-16(20)21)12-3-5-13(17)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGNHLBNJGHFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCC(=O)O)C2=CC=C(C=C2)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101171128
Record name 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913837-60-2
Record name 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913837-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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